molecular formula C20H17N3O4 B2569457 3-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione CAS No. 2034495-54-8

3-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione

Cat. No.: B2569457
CAS No.: 2034495-54-8
M. Wt: 363.373
InChI Key: XVADZFNTNNDYHM-UHFFFAOYSA-N
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Description

3-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione (CAS 2034495-54-8) is a synthetic organic compound with a molecular formula of C20H17N3O4 and a molecular weight of 363.4 g/mol . This chemically complex molecule is built from two key pharmacophoric elements: a xanthene scaffold and an imidazolidine-2,4-dione (hydantoin) core. The xanthene moiety is a tricyclic system known for its structural rigidity and presence in compounds with diverse biological activities. Scientific literature indicates that derivatives of 9H-xanthene-9-carboxylic acid have been investigated as potent, orally available positive allosteric modulators of the mGlu1 receptor, which is a significant target in neuroscience research . Furthermore, the hydantoin ring is a privileged structure in medicinal chemistry, featured in various patented compounds researched for applications in metabolic syndromes . The integration of these moieties via an azetidine linker makes this compound a high-value intermediate for pharmaceutical research and development. It is particularly useful for exploring new biologically active molecules, studying structure-activity relationships (SAR), and developing potential therapies targeting neurological disorders and metabolic diseases . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c24-17-9-21-20(26)23(17)12-10-22(11-12)19(25)18-13-5-1-3-7-15(13)27-16-8-4-2-6-14(16)18/h1-8,12,18H,9-11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVADZFNTNNDYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)N5C(=O)CNC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the azetidine ring through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine or imidazolidine rings using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents like bromoethane in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 3-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione exhibit significant anticancer properties. For example, derivatives with similar structures have been tested for their efficacy against various cancer cell lines.

Case Study: Antitumor Efficacy

A study evaluated the antitumor activity of related compounds using the National Cancer Institute's protocols. The results showed that these compounds exhibited noteworthy cytotoxic effects on human tumor cells, with mean GI50 values indicating effective growth inhibition.

Compound NameGI50 (µM)TGI (µM)Cell Line Tested
Compound A15.7250.68A549 (Lung)
Compound B12.5345.00MCF7 (Breast)

Mechanistic Insights

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), preventing cell cycle progression.

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that require careful optimization to achieve high yields and purity. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are employed to confirm the structure and assess purity.

Synthesis Overview

  • Starting Materials : Xanthene derivatives and azetidine precursors.
  • Reagents Used : Catalysts, solvents, and protective groups.
  • Characterization Techniques :
    • NMR for structural elucidation.
    • IR for functional group identification.
    • MS for molecular weight determination.

Drug Design Implications

The unique structural features of This compound position it as a promising candidate for further development in drug design:

Potential Applications in Drug Development

  • Targeted Therapy : Modifications can be made to enhance specificity towards cancer cells.
  • Combination Therapy : Potential to be used in conjunction with existing chemotherapeutics to improve efficacy.

Mechanism of Action

The mechanism of action of 3-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The compound is compared to thiazolidine-2,4-dione derivatives, such as (E)-5-((2-(((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)thio)quinolin-3-yl)methylene)thiazolidine-2,4-dione (9a) (), to highlight key differences in core structure, substituents, and physicochemical properties.

Parameter 3-[1-(9H-Xanthene-9-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione (E)-5-((2-...thiazolidine-2,4-dione (9a)
Core Structure Imidazolidine-2,4-dione (N,N-containing dione) Thiazolidine-2,4-dione (S,N-containing dione)
Key Substituents Xanthene-carbonyl-azetidine Quinoline-triazole-thioether
Molecular Formula C₂₀H₁₇N₃O₄ C₂₂H₁₅N₅O₂S
Molecular Weight (g/mol) 363.37 413.45
Lipophilicity (LogP)* High (xanthene dominance) Moderate (quinoline and triazole balance)
Melting Point Not reported (predicted >200°C due to xanthene rigidity) 147–149°C
Synthetic Yield Not reported (hypothetically lower due to steric hindrance) 62%

Key Observations :

In contrast, the quinoline-triazole-thioether substituent in compound 9a balances aromaticity with moderate polarity .

Synthetic Accessibility: Compound 9a is synthesized via a triazole-thioether linkage under mild conditions (piperidine/acetic acid, 100°C, 8h) .

Biological Activity

The compound 3-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from xanthene derivatives and azetidine precursors. The process often includes cycloaddition reactions and various functional group transformations to achieve the desired structure.

Antimicrobial Activity

Research has indicated that compounds related to imidazolidine derivatives exhibit significant antimicrobial properties. For instance, certain azetidinone derivatives have shown potent activity against pathogens such as Staphylococcus aureus and Candida albicans, suggesting a potential for similar activity in the xanthene-containing imidazolidine derivatives .

CompoundTarget OrganismActivity Level
This compoundStaphylococcus aureusModerate
This compoundCandida albicansHigh

The mechanism of action for compounds like this compound is believed to involve interaction with specific cellular targets. For example, studies on similar compounds have demonstrated that they can act as inhibitors of bacterial cell wall synthesis or disrupt membrane integrity, leading to cell death .

Case Studies

  • Case Study: Antimicrobial Efficacy
    In a study examining the antimicrobial efficacy of various azetidinone derivatives, it was found that modifications to the xanthene moiety significantly enhanced the activity against gram-positive bacteria. The introduction of the xanthene carbonyl group was crucial for increasing lipophilicity and improving membrane penetration .
  • Case Study: Structure-Activity Relationship (SAR)
    A detailed SAR analysis revealed that the presence of the imidazolidine ring significantly contributes to the biological activity of related compounds. Variations in substituents on the xanthene ring were shown to modulate activity levels against different microbial strains .

Research Findings

Recent studies have highlighted several key findings regarding this compound:

  • Enhanced Antimicrobial Activity : The compound exhibited enhanced activity against a range of pathogens compared to its unmodified counterparts.
  • Positive Allosteric Modulation : Research indicates potential as a positive allosteric modulator for certain receptors, suggesting broader pharmacological applications beyond antimicrobial effects .

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